8-Isomulberrin hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

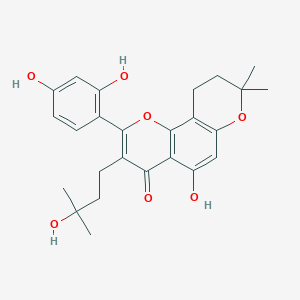

8-Isomulberrin hydrate is a flavonoid compound derived from the root barks of Morus alba (white mulberry). It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . The chemical structure of this compound is characterized by a complex arrangement of hydroxyl groups, aromatic rings, and a pyranochromenone core.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 8-Isomulberrin hydrate typically involves extraction and purification from natural sources such as the root barks of Morus alba. The process includes grinding the plant material, extracting with a suitable solvent, filtering, concentrating, and crystallizing the compound . The crystallization step is crucial to obtain the hydrate form of the compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

化学反应分析

Types of Reactions: 8-Isomulberrin hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The ketone group in the pyranochromenone core can be reduced to form alcohols.

Substitution: Aromatic substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Halogenated derivatives of this compound.

科学研究应用

8-Isomulberrin hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry and for studying the reactivity of flavonoids.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.

Industry: Utilized in the formulation of health products and skincare products due to its antioxidant properties

作用机制

The mechanism of action of 8-Isomulberrin hydrate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

- Mulberroside A

- Oxyresveratrol

- Moracin M

Comparison: 8-Isomulberrin hydrate is unique due to its specific hydroxylation pattern and the presence of a pyranochromenone core. Compared to similar compounds like Mulberroside A and Oxyresveratrol, this compound exhibits distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .

生物活性

8-Isomulberrin hydrate is a naturally occurring compound belonging to the flavonoid class, derived from various plants, particularly those in the genus Morus. Its potential biological activities have garnered attention in recent years, particularly in the fields of pharmacology and medicinal chemistry.

- Chemical Name: this compound

- CAS Number: 1432063-35-8

- Molecular Formula: C₁₅H₁₄O₇

- Molecular Weight: 302.27 g/mol

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound. It was shown to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study 1: Antioxidant and Antimicrobial Efficacy

A study conducted by Zhang et al. evaluated the antioxidant and antimicrobial activities of various flavonoids, including this compound. The results indicated that this compound not only exhibited strong antioxidant activity but also effectively inhibited the growth of pathogenic bacteria, making it a candidate for natural preservative applications in food products.

Study 2: Neuroprotective Mechanisms

In a controlled laboratory setting, researchers investigated the neuroprotective effects of this compound on human neuroblastoma cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell death due to oxidative stress, suggesting its potential utility in therapeutic strategies for neurodegenerative conditions.

属性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,11-12,26-28,30H,7-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPGVHYWKLCGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。